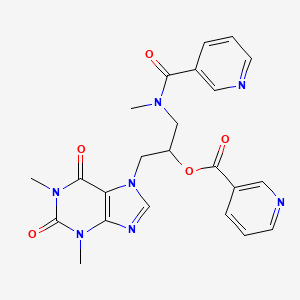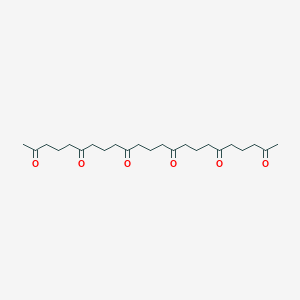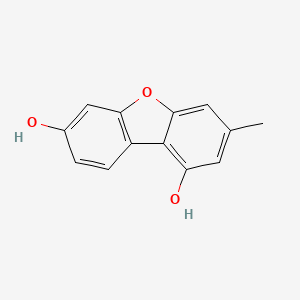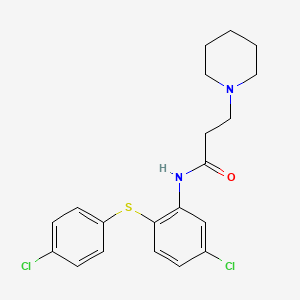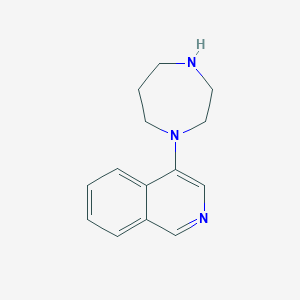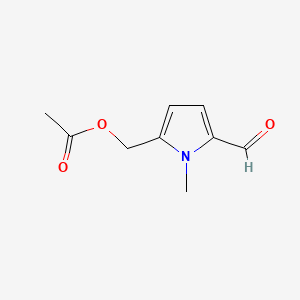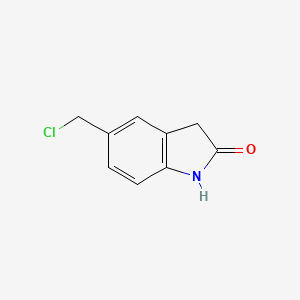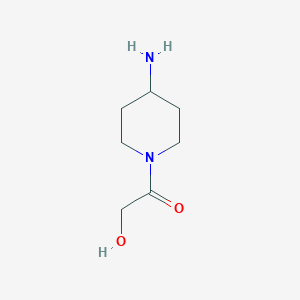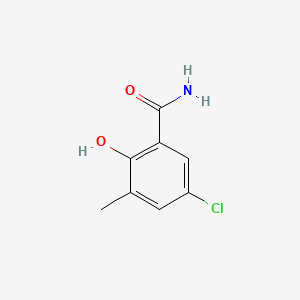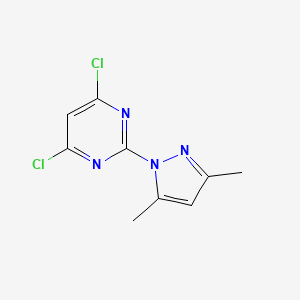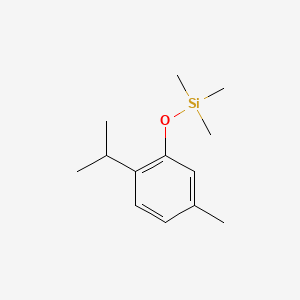
Thymol-TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical formula for Thymol-TMS is C13H22OSi, and it has a molecular weight of 222.3987 . This compound is known for its broad biological activity and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymol-TMS can be synthesized through the reaction of thymol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of this compound along with the by-product hydrogen chloride .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Thymol-TMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thymol oxide derivatives.
Reduction: Reduction reactions can convert this compound back to thymol.
Substitution: This compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Thymol oxide derivatives.
Reduction: Thymol.
Substitution: Various thymol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Thymol-TMS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of antimicrobial coatings and as an additive in various products
Mecanismo De Acción
Thymol-TMS exerts its effects through several molecular mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and enhances endogenous antioxidant defenses.
Anti-inflammatory Activity: Inhibits the recruitment of cytokines and chemokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as PI3K/AKT, ERK, and mTOR
Comparación Con Compuestos Similares
Similar Compounds
Carvacrol: Another monoterpene phenol with similar antimicrobial and antioxidant properties.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Menthol: A monoterpene alcohol with cooling and analgesic effects
Uniqueness of Thymol-TMS
This compound is unique due to its trimethylsilyl group, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in various industrial and research applications where stability and solubility are crucial .
Propiedades
Número CAS |
55012-80-1 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
trimethyl-(5-methyl-2-propan-2-ylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h7-10H,1-6H3 |
Clave InChI |
UTGMDFONUNJYQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


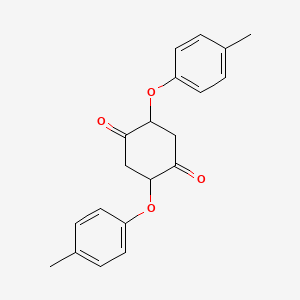
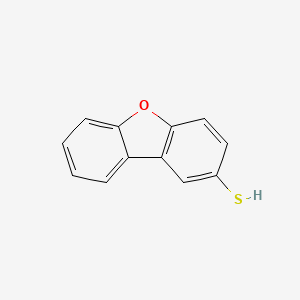
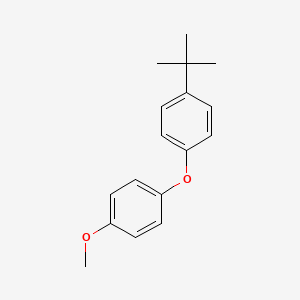
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)
